1-(5-Chloropyridin-3-yl)piperazine dihydrochloride
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Overview
Description
1-(5-Chloropyridin-3-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H14Cl3N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of 1-(5-Chloropyridin-3-yl)piperazine dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative . Another method includes the use of palladium-catalyzed cyclization reactions, which provide an efficient synthetic route to arylpiperazines under aerobic conditions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(5-Chloropyridin-3-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-(5-Chloropyridin-3-yl)piperazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-3-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to bind directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This mechanism is particularly relevant in the context of its potential use as an anthelmintic agent.
Comparison with Similar Compounds
1-(5-Chloropyridin-3-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(3-Chloropyridin-2-yl)piperazine dihydrochloride: This compound has a similar structure but differs in the position of the chlorine atom on the pyridine ring.
1-(3-Chlorophenyl)piperazine dihydrochloride: This compound has a phenyl ring instead of a pyridine ring, which affects its chemical properties and biological activities.
1-(2-Pyridinyl)piperazine: This compound is a piperazine derivative with a pyridine ring, known for its use as a selective α2-adrenergic receptor antagonist.
Properties
Molecular Formula |
C9H14Cl3N3 |
---|---|
Molecular Weight |
270.6 g/mol |
IUPAC Name |
1-(5-chloropyridin-3-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C9H12ClN3.2ClH/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13;;/h5-7,11H,1-4H2;2*1H |
InChI Key |
FIGVDUGUOXNHMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CN=C2)Cl.Cl.Cl |
Origin of Product |
United States |
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